Tert-butyl 3-(methylamino)benzoate
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Overview
Description
Tert-butyl 3-(methylamino)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group and a methylamino group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(methylamino)benzoate can be achieved through several methods. One common approach involves the esterification of 3-(methylamino)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride etherate . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or primary amines. Substitution reactions typically result in substituted benzene derivatives.
Scientific Research Applications
Tert-butyl 3-(methylamino)benzoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems . The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl benzoate: Lacks the methylamino group, resulting in different reactivity and applications.
Methyl 3-(methylamino)benzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
3-(Methylamino)benzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.
Uniqueness
Tert-butyl 3-(methylamino)benzoate is unique due to the presence of both the tert-butyl ester and methylamino groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-(methylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)9-6-5-7-10(8-9)13-4/h5-8,13H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUJEIXIVUQBIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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